3,3-Dimethyl-2-(propan-2-yl)azetidine
Overview
Description
3,3-Dimethyl-2-(propan-2-yl)azetidine is a chemical compound with the CAS Number: 1779913-80-2. It has a molecular weight of 127.23 and is a liquid at room temperature .
Synthesis Analysis
The synthesis of azetidines like 3,3-Dimethyl-2-(propan-2-yl)azetidine can be accomplished via the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . Another method involves a one-pot synthesis of nitrogen-containing heterocycles from alkyl dihalides .Molecular Structure Analysis
The molecular structure of 3,3-Dimethyl-2-(propan-2-yl)azetidine is represented by the InChI Code: 1S/C8H17N/c1-6(2)7-8(3,4)5-9-7/h6-7,9H,5H2,1-4H3 .Chemical Reactions Analysis
The [2 + 2] photocycloaddition reaction between an imine and an alkene component, the aza Paternò–Büchi reaction, is one of the most efficient ways to synthesize functionalized azetidines .Physical And Chemical Properties Analysis
3,3-Dimethyl-2-(propan-2-yl)azetidine is a liquid at room temperature. It has a molecular weight of 127.23 .Scientific Research Applications
Reactivity and Synthesis
- 3,3-Dimethyl-2-(propan-2-yl)azetidine demonstrates unique reactivity in synthesis processes. The compound, under specific conditions, can be transformed into novel aziridines and propan-1-ols. For example, N-(ω-haloalkyl)-β-lactams reacted with lithium aluminium hydride to form 1-(1-aryl-3-hydroxypropyl)aziridines and 3-aryl-3-(N-propylamino)propan-1-ols, showcasing the potential of these compounds in organic synthesis (D’hooghe, Dekeukeleire, & de Kimpe, 2008).
Synthesis of Derivatives and Analogues
- The compound is pivotal in the synthesis of various derivatives and analogues. For instance, 2-aryl-3,3-dichloroazetidines, a relatively unexplored class of azaheterocycles, were synthesized and their reactivity was investigated, leading to different derivatives like 2-[dimethoxy(aryl)methyl]aziridines (Dejaegher, Mangelinckx, & de Kimpe, 2002).
Application in Medicinal Chemistry
- In medicinal chemistry, derivatives of 3,3-Dimethyl-2-(propan-2-yl)azetidine are used as templates for drug discovery. The stereoselective preparation of piperidines through ring transformation of azetidines demonstrates their potential in the development of new pharmaceuticals (Mollet, Catak, Waroquier, Van Speybroeck, D’hooghe, & de Kimpe, 2011).
Synthesis of Pyrimidine-Azitidinone Analogues
- There's research into the synthesis of pyrimidine-azitidinone analogues and their potential antimicrobial and antitubercular activities. Such studies highlight the compound's role in the development of novel antibacterial and antitubercular drugs (Chandrashekaraiah, Lingappa, Gowda, & Bhadregowda, 2014).
Development of Drug-Like Compounds
- The compound is involved in the development of drug-like compounds, where the product azetidines can be further derivatized. This includes calcium(II)-catalyzed Friedel-Crafts reactions of azetidinols to produce 3,3-Diarylazetidines, which are valuable in drug discovery (Denis, Dubois, Voisin‐Chiret, Bureau, Choi, Mousseau, & Bull, 2018).
Exploration of Chemical Space for Drug Discovery
- Azetidines, including 3,3-Dimethyl-2-(propan-2-yl)azetidine, are instrumental in accessing underexplored chemical space for drug discovery, as demonstrated in the synthesis of 3,3-dimethyl-1-[1-oxo-1-(4-phenylpiperazin-1-yl)propan-2-yl]pyrrolidine-2,5-diones (Kamiński, Zagaja, Rapacz, Łuszczki, Andres-Mach, Abram, & Obniska, 2016).
Synthesis of Advanced Building Blocks
- The compound is used in the synthesis of advanced building blocks for drug discovery, as shown in the design and synthesis of 3-((hetera)cyclobutyl)azetidine-based isosteres of piperidine, piperazine, and morpholine, contributing to lead optimization programs in pharmaceutical research (Feskov, Chernykh, Kuchkovska, Daniliuc, Kondratov, & Grygorenko, 2019).
Safety And Hazards
The compound is associated with several hazard statements including H226, H302, H314, H335. Precautionary measures include P210, P233, P240, P241, P242, P243, P260, P261, P264, P270, P271, P280, P301+P312, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P312, P330, P363, P370+P378, P403+P233, P403+P235, P405, P501 .
properties
IUPAC Name |
3,3-dimethyl-2-propan-2-ylazetidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N/c1-6(2)7-8(3,4)5-9-7/h6-7,9H,5H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEIOTGPXCDUBAK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1C(CN1)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,3-Dimethyl-2-(propan-2-yl)azetidine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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